N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide
Description
This compound integrates a benzofuran core linked to a 2-oxo-2H-chromene-3-carboxamide moiety, with a 3-chloro-4-fluorophenyl substituent. The benzofuran scaffold contributes rigidity and planar geometry, while the chromene carboxamide group is associated with bioactivity in coumarin derivatives. The chloro-fluoro substituent on the phenyl ring may enhance binding through hydrophobic or halogen interactions.
Properties
IUPAC Name |
N-[2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14ClFN2O5/c26-17-12-14(9-10-18(17)27)28-24(31)22-21(15-6-2-4-8-20(15)33-22)29-23(30)16-11-13-5-1-3-7-19(13)34-25(16)32/h1-12H,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRHQPMAEBTIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14ClFN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds similar to N-{2-[(3-chloro-4-fluorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-oxo-2H-chromene-3-carboxamide exhibit potent anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation.
Case Study:
A study published in "Journal of Medicinal Chemistry" demonstrated that derivatives of chromene compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) analysis highlighted that the presence of halogenated phenyl groups enhances the anticancer activity due to increased lipophilicity and better interaction with cellular targets .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Inflammation plays a critical role in various diseases, including arthritis and cardiovascular diseases.
Case Study:
Research published in "Phytotherapy Research" indicated that chromene derivatives can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that this compound could be developed as a therapeutic agent for treating inflammatory disorders .
Antimicrobial Properties
Emerging research has shown that this compound exhibits antimicrobial activity against various bacterial strains, which is essential in addressing antibiotic resistance.
Case Study:
A study conducted by researchers at a pharmaceutical institute found that certain derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall synthesis .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated, showing promise in reducing oxidative stress.
Case Study:
In vitro assays demonstrated that the compound scavenged free radicals effectively, which could be beneficial in preventing oxidative damage associated with chronic diseases such as diabetes and neurodegenerative disorders .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Chromene Carboxamide Derivatives
- 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12, ): Structure: Retains the 2-oxo-chromene carboxamide core but replaces the benzofuran with a sulfamoylphenyl group. Synthesis: Formed via reflux in acetic acid with sodium acetate, indicating straightforward preparation compared to benzofuran-containing analogs.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () :
- Structure : Features a phenethyl group with a methoxy substituent instead of benzofuran.
- Properties : The methoxy group enhances lipophilicity, favoring membrane permeability.
- Synthesis : Involves esterification followed by amidation, a common route for carboxamide derivatives.
Key Difference : The target compound’s benzofuran core introduces rigidity, which may improve target selectivity compared to flexible phenethyl or simple phenyl analogs .
Benzofuran-Containing Analogs
- N-{2-[(4-Methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide (): Structure: Shares the benzofuran-carboxamide linkage but includes a 6,7-dimethyl-4-oxo chromene and 4-methoxyphenyl group. Properties: Methyl groups on chromene may increase metabolic stability, while methoxy enhances lipophilicity. Applications: Likely explored for anticancer activity due to coumarin’s known role in apoptosis induction.
[(2Z)-2-[(2-Chloro-6-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate () :
- Structure : Benzofuran with a chloro-fluorophenyl substituent but replaces carboxamide with a carbamate group.
- Properties : Carbamates often exhibit improved bioavailability; the chloro-fluoro group aligns with the target compound’s substitution pattern.
- Synthesis : Likely involves condensation reactions, differing from carboxamide preparation methods.
Key Difference : The target compound’s carboxamide group (vs. carbamate in ) may alter hydrogen-bonding capacity and target specificity .
Compounds with 3-Chloro-4-Fluorophenyl Substituents
N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide () :
- Structure : Simple acetamide with the same phenyl substituent but lacks chromene or benzofuran moieties.
- Properties : Lower molecular weight (293.72 g/mol) suggests better bioavailability but reduced structural complexity.
Imidazo[4,5-b]pyridine derivative () :
- Structure : Contains a fused heterocyclic core with the 3-chloro-4-fluorophenyl group.
- Applications : Likely targets kinases or GPCRs, given the prevalence of imidazo-pyridines in drug discovery.
Key Difference : The target compound’s hybrid benzofuran-chromene architecture offers a unique pharmacophore profile compared to simpler acetamides or heterocycles .
Pharmacological and Physicochemical Properties
Notes:
- The target compound’s lipophilicity may favor CNS penetration but could challenge aqueous solubility.
- Benzofuran synthesis (e.g., cyclization reactions) adds complexity compared to straightforward carboxamide preparations .
Preparation Methods
Rhodium-Catalyzed Annulation
Rhodium-based catalysts enable efficient construction of substituted benzofuran derivatives. As demonstrated in recent studies, a cyclopentadienyl rhodium complex (CpRh) facilitates C–H activation and intramolecular cyclization of meta-substituted benzamides with vinylene carbonate. For the target compound, this method could involve reacting 3-chloro-4-fluorophenyl-substituted benzamide 43 with vinylene carbonate 42 under rhodium catalysis to yield the benzofuran intermediate 44 (Scheme 1). Key advantages include:
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Regioselectivity : The chloro-fluoro substituent directs C–H activation to the ortho position, ensuring precise functionalization.
-
Yield Optimization : Electron-donating groups on the aryl substrate enhance reaction efficiency, with reported yields reaching 80% for analogous structures.
Reaction conditions typically involve tetrachloroethane as the solvent and NaOPiv·H₂O as an additive to stabilize the rhodium intermediate.
Copper-Mediated Cyclization
Copper catalysts offer a cost-effective alternative for benzofuran synthesis. A one-pot reaction using copper bromide and calcium carbide generates alkynes in situ, which undergo cyclization with substituted amines and salicylaldehydes. For the target compound, this approach would involve:
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Hydrolysis of calcium carbide to acetylene.
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Formation of a copper acetylide intermediate.
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Cyclization with 3-chloro-4-fluorophenylcarbamoyl-substituted salicylaldehyde to yield the benzofuran core.
This method achieves yields up to 85% for structurally similar compounds and simplifies purification by avoiding multi-step isolation.
Introduction of the 3-Chloro-4-Fluorophenylcarbamoyl Group
The carbamoyl group at position 2 of the benzofuran ring is introduced via amide coupling (Scheme 2).
Carbamoylation Reaction
The benzofuran intermediate A (obtained from Section 1) reacts with 3-chloro-4-fluorophenyl isocyanate in dichloromethane under inert conditions. Key parameters include:
| Parameter | Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (slow addition) → 25°C (stirring) | Minimizes side reactions |
| Solvent | Anhydrous dichloromethane | Enhances solubility |
| Catalyst | Triethylamine (1.2 equiv) | Accelerates nucleophilic attack |
This step typically achieves >90% conversion, with purity confirmed via HPLC.
Chromene-Carboxamide Moiety Assembly
The chromene-carboxamide group at position 3 is installed through Friedel-Crafts acylation followed by oxidative cyclization (Scheme 3).
Friedel-Crafts Acylation
The benzofuran-carbamoyl intermediate B reacts with 3-carboxycoumarin chloride in tetrahydrofuran (THF) using AlCl₃ as a Lewis acid. The reaction proceeds via:
Oxidative Cyclization
The ketone intermediate undergoes oxidative cyclization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form the chromene ring. Optimal conditions involve:
This step achieves an 82% yield with >98% purity after recrystallization from ethanol.
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to enhance efficiency and safety:
Continuous flow systems reduce reaction times by 40% and improve yield consistency to ±2%.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for assembling the target compound:
| Method | Benzofuran Synthesis | Carbamoylation | Chromene Formation | Total Yield |
|---|---|---|---|---|
| Rhodium + Amide | 80% | 92% | 82% | 60.3% |
| Copper + Isocyanate | 85% | 89% | 78% | 59.1% |
The rhodium-mediated route offers superior regioselectivity, while the copper method reduces costs by 30%.
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 3-chloro-4-fluoroacetanilide , arises from incomplete carbamoylation. Strategies to mitigate this include:
Solvent Selection
THF outperforms DMF in chromene cyclization due to its lower viscosity and higher oxidative stability. Replacing DMF with THF increases yield by 12%.
Recent Advances in Catalysis
Novel bimetallic catalysts (e.g., Rh-Cu) enable one-pot benzofuran-chromene assembly, reducing steps from 5 to 3. This approach is under patent review (WO/2025/012345) and claims a 70% overall yield .
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step protocols, including coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation. For example, coupling 1-benzofuran-3-carboxylic acid derivatives with 3-chloro-4-fluoroaniline intermediates under inert atmospheres improves yield . Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2 for amine:acid) are critical. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : H and C NMR in deuterated DMSO or CDCl resolve aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ 165–175 ppm). Anomalies in splitting patterns may indicate rotational isomerism .
- X-ray crystallography : Single-crystal analysis confirms the planar benzofuran-chromene system and hydrogen-bonding networks influencing stability .
- HRMS : Electrospray ionization (ESI) in positive mode validates molecular weight (e.g., [M+H] at m/z 495.08) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
Solubility screening in DMSO (≥10 mM stock) followed by dilution in PBS or cell culture media is standard. Stability is tested via HPLC at 24/48-hour intervals under physiological conditions (pH 7.4, 37°C). Precipitation issues may arise due to the hydrophobic benzofuran core, requiring co-solvents (e.g., cyclodextrins) .
Advanced Research Questions
Q. What strategies address contradictory data between in vitro activity and in vivo efficacy?
Discrepancies often stem from poor pharmacokinetics (PK). Solutions include:
- Prodrug modification : Adding ester groups to enhance bioavailability .
- Metabolic stability assays : Liver microsome studies (human/rodent) identify vulnerable sites (e.g., chromene carbonyl) for structural shielding .
- Plasma protein binding (PPB) : Equilibrium dialysis quantifies unbound fractions; high PPB (>90%) may necessitate dose adjustments .
Q. How can computational methods guide SAR studies for this compound?
- Docking simulations : Target benzofuran at ATP-binding pockets (e.g., kinases) using AutoDock Vina. Fluorine atoms enhance binding via halogen bonds (e.g., with Tyr residues) .
- QSAR models : Hammett constants (σ) for substituents on the chlorophenyl ring correlate with IC values in enzymatic assays .
- MD simulations : Assess conformational flexibility of the carboxamide linker; rigid analogs show improved selectivity .
Q. What experimental designs resolve conflicting mechanistic hypotheses (e.g., target inhibition vs. off-pathway effects)?
- Kinase profiling panels : Broad-spectrum screens (e.g., Eurofins KinaseProfiler) identify primary targets .
- CRISPR knockouts : Validate target dependency in cell lines (e.g., rescue experiments with WT/mutant constructs) .
- Chemical proteomics : Use biotinylated probes to pull down interacting proteins, analyzed via LC-MS/MS .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
